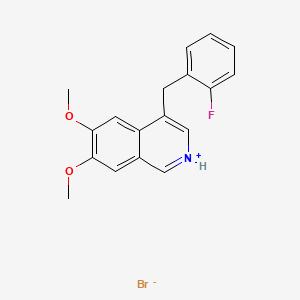

6,7-Dimethoxy-4-(o-fluorobenzyl)isoquinoline hydrobromide

CAS No.: 32871-42-4

Cat. No.: VC18394902

Molecular Formula: C18H17BrFNO2

Molecular Weight: 378.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32871-42-4 |

|---|---|

| Molecular Formula | C18H17BrFNO2 |

| Molecular Weight | 378.2 g/mol |

| IUPAC Name | 4-[(2-fluorophenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;bromide |

| Standard InChI | InChI=1S/C18H16FNO2.BrH/c1-21-17-8-14-11-20-10-13(15(14)9-18(17)22-2)7-12-5-3-4-6-16(12)19;/h3-6,8-11H,7H2,1-2H3;1H |

| Standard InChI Key | ASOJLCFLSMBZBU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC=CC=C3F)OC.[Br-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

6,7-Dimethoxy-4-(o-fluorobenzyl)isoquinoline hydrobromide belongs to the isoquinoline family, a class of heterocyclic aromatic compounds featuring a benzene ring fused to a pyridine ring . The compound’s structure (C₁₈H₁₇BrFNO₂) incorporates three critical modifications:

-

Methoxy groups at positions 6 and 7, which enhance electronic stability and influence binding interactions.

-

An o-fluorobenzyl moiety at position 4, contributing to lipophilicity and potential target affinity.

-

A hydrobromide salt, improving aqueous solubility for pharmacological applications.

The canonical SMILES representation (COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC=CC=C3F)OC.[Br-]) and InChIKey (ASOJLCFLSMBZBU-UHFFFAOYSA-N) provide precise stereochemical details .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 378.2 g/mol | |

| Molecular Formula | C₁₈H₁₇BrFNO₂ | |

| SMILES | COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC=CC=C3F)OC.[Br-] | |

| Predicted CCS (Ų) [M+H]+ | 169.6 |

Synthesis and Purification

The synthesis begins with 6,7-dimethoxyisoquinoline, which undergoes nucleophilic substitution with o-fluorobenzyl halides in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF). The reaction proceeds via attack of the isoquinoline’s nitrogen on the benzyl carbon, forming a C–N bond. Subsequent treatment with hydrobromic acid yields the hydrobromide salt, purified through recrystallization or column chromatography. Critical parameters such as reaction temperature and stoichiometry remain undisclosed in available literature, highlighting gaps in procedural transparency.

Biological Activity and Mechanisms

Tyrosine Kinase Modulation

Isoquinoline derivatives are known to interfere with tyrosine kinase signaling, a pathway critical for cell proliferation and survival . While direct evidence for 6,7-dimethoxy-4-(o-fluorobenzyl)isoquinoline hydrobromide’s kinase inhibition is limited, structural analogs demonstrate competitive binding at ATP sites, suppressing phosphorylation cascades . For example, papaverine—a related isoquinoline—inhibits phosphodiesterases, suggesting broader signaling modulation .

Acute Toxicity Profile

Intraperitoneal administration in mice revealed an LD50 of 1283 mg/kg, indicative of moderate toxicity . Although specific toxicodynamic effects (e.g., organ damage, neurotoxicity) are unreported, this data necessitates cautious handling in laboratory settings .

Table 2: Comparative Toxicity of Isoquinoline Derivatives

| Compound | LD50 (mg/kg, Mouse) | Route |

|---|---|---|

| 6,7-Dimethoxy-4-(o-fluorobenzyl)isoquinoline hydrobromide | 1283 | Intraperitoneal |

| Papaverine | 350 | Oral |

Analytical Characterization

Structural Elucidation

Future Directions

-

Mechanistic Studies: Clarify interactions with specific kinase targets using X-ray crystallography or molecular docking.

-

Pharmacokinetics: Assess oral bioavailability and metabolic stability in vivo.

-

Structure-Activity Relationships (SAR): Synthesize analogs with varied substituents to optimize potency and reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume